molecular formula C20H24N2O2 B2874336 2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyridine CAS No. 1903468-96-1

2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyridine

Cat. No.: B2874336
CAS No.: 1903468-96-1
M. Wt: 324.424
InChI Key: OVNBOHWONIHAKG-UHFFFAOYSA-N
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Description

2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring substituted with a pyridin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the pyridin-2-yloxy group. The final step involves the attachment of the tert-butylphenyl group to the methanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyridine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool for understanding biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their range of applications.

Mechanism of Action

The mechanism of action of 2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyridine
  • (4-(Tert-butyl)phenyl)(3-(pyridin-3-yloxy)pyrrolidin-1-yl)methanone
  • (4-(Tert-butyl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and overall behavior in various applications.

Properties

IUPAC Name

(4-tert-butylphenyl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-20(2,3)16-9-7-15(8-10-16)19(23)22-13-11-17(14-22)24-18-6-4-5-12-21-18/h4-10,12,17H,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNBOHWONIHAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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